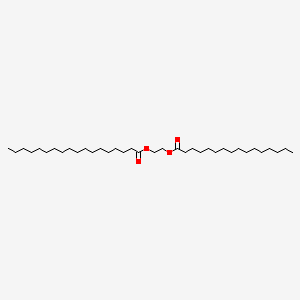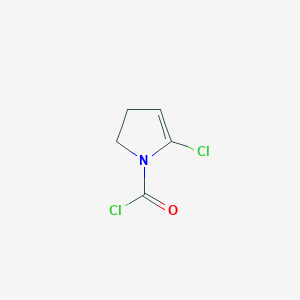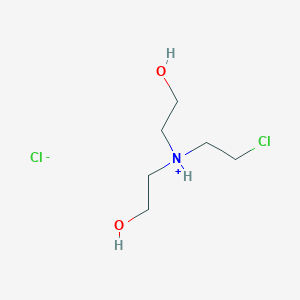
2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride is a chemical compound with a complex structure that includes chlorine, nitrogen, and hydroxyl groups. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride typically involves the reaction of 2-chloroethanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a strong base to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include chlorinated derivatives, hydroxylated compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride finds applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a potential inhibitor in enzyme studies.
Medicine: It has been explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: The compound is employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloroethyl-bis(2-hydroxyethyl)ammoniumchloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
Chloroethylamine: Similar in having a chloroethyl group but lacks the bis(2-hydroxyethyl) moiety.
Bis(2-hydroxyethyl)amine: Lacks the chloroethyl group, resulting in different chemical behavior.
2-Chloroethanol: A simpler compound with only one hydroxyl group and no amine functionality.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C6H15Cl2NO2 |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-chloroethyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H14ClNO2.ClH/c7-1-2-8(3-5-9)4-6-10;/h9-10H,1-6H2;1H |
InChI Key |
ICDBMXZSALINJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349095.png)
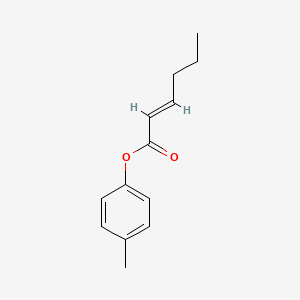
![1,3-Bis[(trimethylsilyl)oxy]-4-(3-methyl-2-butenyl)-5-(8-methyl-7-nonenyl)cyclopentane](/img/structure/B15349106.png)

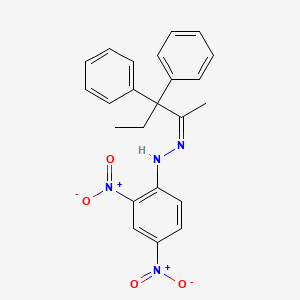
![N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide](/img/structure/B15349116.png)
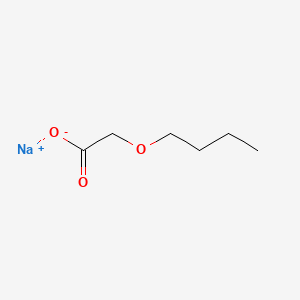
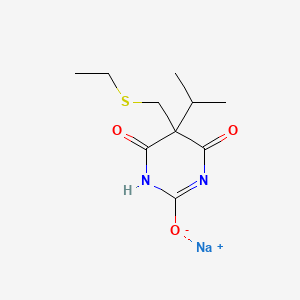
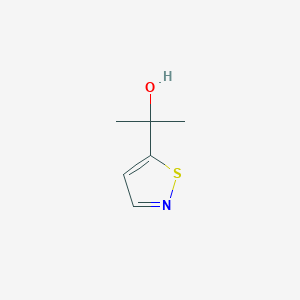
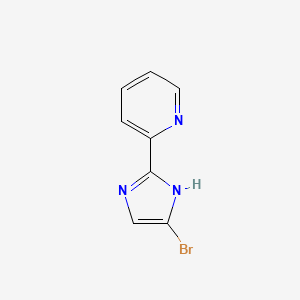
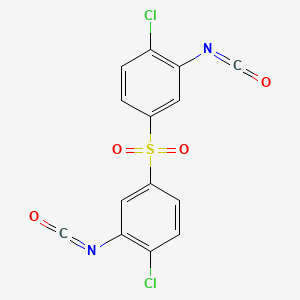
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
